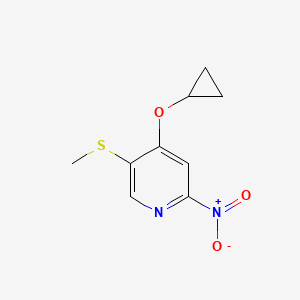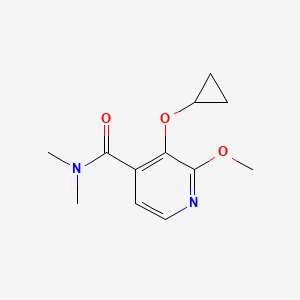
3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a dimethylisonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide typically involves the reaction of 2-methoxyisonicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethylisonicotinamide
- 2-Methoxy-N,N-dimethylisonicotinamide
- 3-Cyclopropylmethoxy-2-methoxy-N,N-dimethylisonicotinamide
Uniqueness
3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)12(15)9-6-7-13-11(16-3)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
LJOSLUODHLMVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


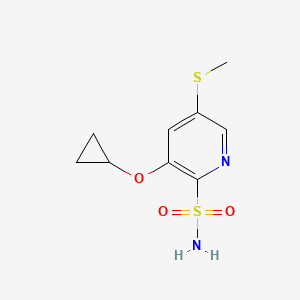
![3-chloro-N'-[(4-methylphenoxy)acetyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14813048.png)
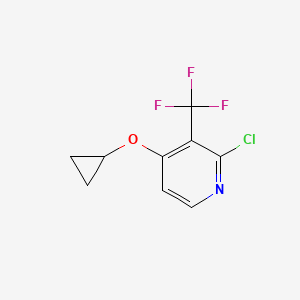
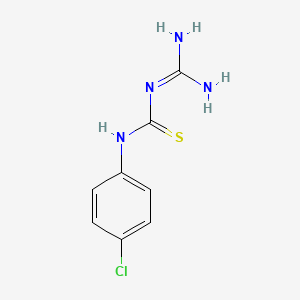
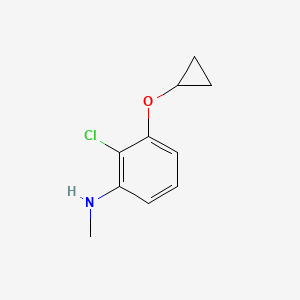
![3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14813067.png)
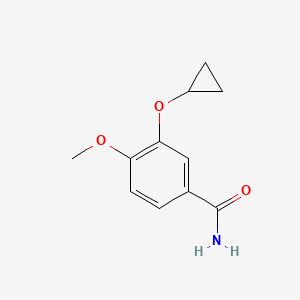
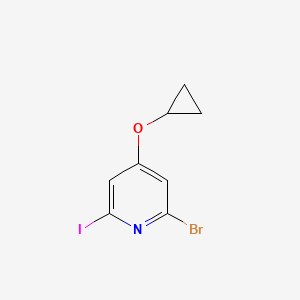

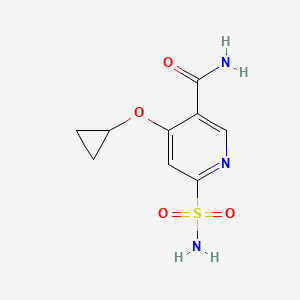
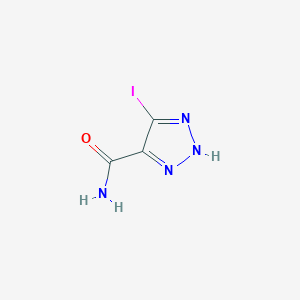
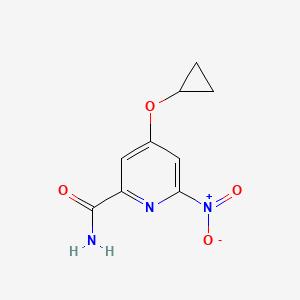
![N-(4-{[2-(propan-2-ylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B14813102.png)
